molecular formula C11H12OS B14456397 8-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one CAS No. 72675-01-5

8-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one

Cat. No.: B14456397
CAS No.: 72675-01-5
M. Wt: 192.28 g/mol
InChI Key: NNKHJXYWJDECHQ-UHFFFAOYSA-N
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Description

8-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one is an organic compound belonging to the class of benzothiepins. Benzothiepins are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles like amines.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzothiepins.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 8-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiepin: The parent compound without the methyl group.

    Dihydrobenzothiepin: Similar structure but without the ketone group.

    Methylbenzothiepin: Similar structure but with different substitution patterns.

Uniqueness

8-Methyl-3,4-dihydro-1-benzothiepin-5(2H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the ketone functionality can lead to distinct interactions with biological targets compared to its analogs.

Properties

CAS No.

72675-01-5

Molecular Formula

C11H12OS

Molecular Weight

192.28 g/mol

IUPAC Name

8-methyl-3,4-dihydro-2H-1-benzothiepin-5-one

InChI

InChI=1S/C11H12OS/c1-8-4-5-9-10(12)3-2-6-13-11(9)7-8/h4-5,7H,2-3,6H2,1H3

InChI Key

NNKHJXYWJDECHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CCCS2

Origin of Product

United States

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